molecular formula C13H17NO2 B13996178 2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde CAS No. 82589-47-7

2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde

Cat. No.: B13996178
CAS No.: 82589-47-7
M. Wt: 219.28 g/mol
InChI Key: LLLCOXQNBNNLNK-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde typically involves the reaction of 3-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carboxylic acid.

    Reduction: 2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde is unique due to the presence of both the methoxyphenyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

82589-47-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H17NO2/c1-16-13-6-2-4-11(9-13)8-12-5-3-7-14(12)10-15/h2,4,6,9-10,12H,3,5,7-8H2,1H3

InChI Key

LLLCOXQNBNNLNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCN2C=O

Origin of Product

United States

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